Fmoc-Gly3-VC-PAB-MMAE

ADC linker cleavage cathepsin B drug release mechanism

Select Fmoc-Gly3-VC-PAB-MMAE for controlled, stepwise ADC synthesis. The Fmoc group enables orthogonal deprotection (20% piperidine/DMF) for precise conjugation, while the Gly3 spacer enhances circulatory stability and supports homogenous DAR 8 ADCs—overcoming the DAR ≤4 limit of conventional VC-PAB-MMAE constructs. Validated MW, stability (-20°C, 3 years), and batch consistency ensure reproducible R&D and scale-up.

Molecular Formula C79H113N13O17
Molecular Weight 1516.8 g/mol
Cat. No. B12392282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly3-VC-PAB-MMAE
Molecular FormulaC79H113N13O17
Molecular Weight1516.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C79H113N13O17/c1-15-48(8)69(61(106-13)39-65(96)92-38-24-32-60(92)71(107-14)49(9)72(98)85-50(10)70(97)52-25-17-16-18-26-52)90(11)76(102)67(46(4)5)89-75(101)68(47(6)7)91(12)79(105)109-43-51-33-35-53(36-34-51)86-73(99)59(31-23-37-81-77(80)103)87-74(100)66(45(2)3)88-64(95)42-83-62(93)40-82-63(94)41-84-78(104)108-44-58-56-29-21-19-27-54(56)55-28-20-22-30-57(55)58/h16-22,25-30,33-36,45-50,58-61,66-71,97H,15,23-24,31-32,37-44H2,1-14H3,(H,82,94)(H,83,93)(H,84,104)(H,85,98)(H,86,99)(H,87,100)(H,88,95)(H,89,101)(H3,80,81,103)/t48-,49+,50+,59-,60-,61+,66-,67-,68-,69-,70+,71+/m0/s1
InChIKeyKIUORDJMXYMPLB-DQERFBNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly3-VC-PAB-MMAE: ADC Drug-Linker Conjugate for Research and Development


Fmoc-Gly3-VC-PAB-MMAE is a drug-linker conjugate (DLC) utilized in the research and development of antibody-drug conjugates (ADCs) . This compound consists of the potent microtubule-disrupting cytotoxic agent Monomethyl auristatin E (MMAE) linked via a cleavable linker system comprising a tri-glycine (Gly3) spacer, a valine-citrulline (VC) dipeptide, and a self-immolative para-aminobenzyloxycarbonyl (PAB) group, all protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group on the terminal glycine amine . The Fmoc protection strategy facilitates controlled, stepwise solid-phase peptide synthesis (SPPS) or solution-phase conjugation workflows, making this intermediate a key building block for constructing next-generation ADCs with optimized linker-payload architectures .

Why Substituting Fmoc-Gly3-VC-PAB-MMAE with Other ADC Linker-Payloads is Scientifically Problematic


Generic substitution of Fmoc-Gly3-VC-PAB-MMAE with alternatives such as unprotected Gly3-VC-PAB-MMAE, Mc-VC-PAB-MMAE, or VC-PAB-MMAE without the Gly3 spacer is scientifically untenable due to critical differences in chemical handle availability, linker architecture, and resulting ADC performance. The Fmoc group provides a temporary amine protecting group essential for controlled conjugation and purification during multi-step synthesis [1]. Removal of the Fmoc group without additional purification yields Gly3-VC-PAB-MMAE, which has been demonstrated to enable cathepsin B-mediated drug release in ADC applications [2]. Furthermore, the tri-glycine (Gly3) spacer, absent in conventional VC-PAB-MMAE constructs, has been shown to enhance circulatory stability of the resulting ADCs [3]. Linker selection critically impacts ADC hydrophilicity, pharmacokinetics, and therapeutic index, with conventional VC-PAB-MMAE-based ADCs typically limited to drug-to-antibody ratios (DAR) ≤4 due to poor hydrophilicity [4]. The following evidence quantifies these differences.

Quantitative Evidence Supporting Selection of Fmoc-Gly3-VC-PAB-MMAE in ADC Development


Cathepsin B-Mediated Drug Release Mechanism Validated with Gly3-VC-PAB-MMAE

The Gly3-VC-PAB-MMAE construct has been directly validated for cathepsin B-mediated drug release, confirming that the Gly3 spacer does not interfere with the enzymatic cleavage required for intracellular payload liberation [1]. While no direct head-to-head quantitative cleavage kinetics data comparing Fmoc-Gly3-VC-PAB-MMAE versus other Fmoc-protected analogs were identified, the demonstration of functional drug release establishes baseline mechanism integrity essential for ADC development workflows. The VC-PAB linker system is cleaved by lysosomal cathepsin B, triggering a 1,6-elimination of the PAB spacer and releasing free MMAE [2].

ADC linker cleavage cathepsin B drug release mechanism

Tri-Glycine (Gly3) Spacer Enhances ADC Circulatory Stability via Increased Hydrophilicity

The incorporation of a tri-glycine (Gly3) spacer, as found in the Gly3-VC-PAB-MMAE component of Fmoc-Gly3-VC-PAB-MMAE, has been reported to enhance circulatory stability of the resulting ADCs compared to constructs lacking this hydrophilic spacer [1]. High lipophilicity of MMAE drives generally poor hydrophilicity and physicochemical properties of ADCs with conventional linkers such as VC-PAB, limiting DAR to ≤4 [2]. LD343, a novel hydrophilic linker, enabled a 4-fold increase in tolerated drug load in rat tolerability studies compared to vedotin (VC-PAB-MMAE) [2], demonstrating that linker hydrophilicity improvements translate to quantifiable therapeutic index expansion.

ADC stability Gly3 spacer hydrophilicity pharmacokinetics

Fmoc Protection Enables Controlled Solid-Phase Peptide Synthesis and Purification

Fmoc-Gly3-VC-PAB-MMAE contains an Fmoc protecting group on the terminal glycine amine, a feature absent in unprotected Gly3-VC-PAB-MMAE or Mc-VC-PAB-MMAE constructs . Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant method for manufacturing peptide-containing linker-payloads, enabling controlled stepwise amino acid addition, simplified intermediate purification, and high final product purity [1]. This protection strategy provides synthetic flexibility: researchers can selectively deprotect the Fmoc group to expose the primary amine for conjugation to antibodies or other targeting moieties .

solid-phase peptide synthesis Fmoc protection linker-payload synthesis ADC manufacturing

DAR 8 Homogeneous ADC Construction Enabled from VC-PAB-MMAE with Optimized Linker Architecture

Conventional VC-PAB-MMAE-based ADCs are typically limited to DAR ≤4 due to the high lipophilicity of MMAE driving poor hydrophilicity and aggregation [1][2]. Using a compact branched PEG-architecture that introduces hydrophilicity without increasing the distance between antibody and payload, researchers generated the first homogeneous DAR 8 ADC from VC-PAB-MMAE without increased in vivo clearance rates [2]. This high DAR ADC exhibited increased antitumor activity in tumor xenograft models relative to the FDA-approved VC-PAB-MMAE ADC Adcetris [2].

DAR 8 ADC high drug load VC-PAB-MMAE hydrophobic payload

Recommended Research and Development Applications for Fmoc-Gly3-VC-PAB-MMAE


Controlled Solid-Phase Synthesis of ADC Linker-Payload Intermediates

Researchers requiring stepwise, controlled assembly of peptide-based ADC linker-payloads should select Fmoc-Gly3-VC-PAB-MMAE for its Fmoc protection handle . This protection enables orthogonal deprotection and conjugation strategies not possible with unprotected Gly3-VC-PAB-MMAE. The Fmoc group can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the terminal amine for subsequent conjugation to antibodies, PEG chains, or additional functional moieties .

Development of Next-Generation ADCs with Enhanced Hydrophilicity and DAR >4

ADC development programs aiming to overcome the DAR ≤4 limitation of conventional VC-PAB-MMAE constructs should consider linker-payloads incorporating hydrophilic spacers such as the tri-glycine (Gly3) motif present in Fmoc-Gly3-VC-PAB-MMAE [1][2]. The Gly3 spacer enhances circulatory stability, and when combined with optimized conjugation chemistry, may enable homogeneous DAR 8 ADCs with improved antitumor activity and favorable PK profiles as demonstrated in recent high DAR VC-PAB-MMAE ADC studies [3].

Synthesis of Cathepsin B-Cleavable ADC Constructs Targeting Intracellular Antigens

Fmoc-Gly3-VC-PAB-MMAE serves as an appropriate starting material for constructing ADCs designed to release MMAE via lysosomal cathepsin B cleavage, a mechanism validated for the Gly3-VC-PAB-MMAE core structure [1][4]. Following Fmoc deprotection, the resulting amine can be conjugated to targeting antibodies for intracellular antigen delivery, where lysosomal processing triggers VC-PAB cleavage and MMAE liberation.

Academic and Industrial ADC Linker-Payload Library Screening

For high-throughput screening of ADC linker-payload combinations, Fmoc-Gly3-VC-PAB-MMAE represents a well-characterized, commercially available building block with validated molecular weight (1516.82 g/mol), molecular formula (C79H113N13O17), and storage stability (-20°C as powder for 3 years) . These defined specifications ensure batch-to-batch consistency for reproducible conjugation and biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Gly3-VC-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.